Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Overview
Description
Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound that features a combination of aromatic rings, ester, and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: Formation of the ethyl ester group on the benzoic acid derivative.
Thioamide Formation: Introduction of the thioamide group through a reaction with thiourea.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with substituted nucleophiles.
Scientific Research Applications
Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
- Ethyl 4-({[(5-fluoro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
- Ethyl 4-({[(5-iodo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Uniqueness
Ethyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-[(5-bromo-2-methoxybenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-3-25-17(23)11-4-7-13(8-5-11)20-18(26)21-16(22)14-10-12(19)6-9-15(14)24-2/h4-10H,3H2,1-2H3,(H2,20,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHVAZBCJLVHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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